AH 11110A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

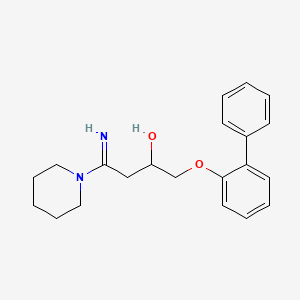

C21H26N2O2 |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol |

InChI |

InChI=1S/C21H26N2O2/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2 |

Clave InChI |

HSVZQQYIMKLNLN-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O |

Sinónimos |

1-(biphenyl-2-yloxy)-4-imino-4-piperidin-1-yl-butan-2-ol AH 11110A AH-11110A AH11110A |

Origen del producto |

United States |

Foundational & Exploratory

AH 11110A: A Technical Guide to its Mechanism of Action as a Non-Selective Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 11110A is a pharmacological tool compound previously investigated for its potential as a selective α1B-adrenoceptor antagonist. However, comprehensive functional studies have demonstrated that this compound does not possess the subtype selectivity it was initially suggested to have. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data on its potency at various adrenoceptor subtypes. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways to offer a clear understanding of its pharmacological profile. The data unequivocally show that this compound acts as a non-selective antagonist across α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits affinity for α2-adrenoceptors.

Core Mechanism of Action

This compound functions as a competitive antagonist at α1- and α2-adrenergic receptors.[1] By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from binding and initiating downstream signaling cascades. Its lack of selectivity means it will block the physiological effects mediated by all α1-adrenoceptor subtypes, as well as those mediated by α2-adrenoceptors.

α1-Adrenoceptor Antagonism:

All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade typically leads to smooth muscle contraction. By blocking these receptors, this compound inhibits these downstream events.

α2-Adrenoceptor Antagonism:

α2-Adrenoceptors are primarily coupled to the Gi family of G-proteins. Agonist activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptic α2-adrenoceptors play a crucial role in a negative feedback loop, where their activation by norepinephrine inhibits further norepinephrine release from the nerve terminal. As an antagonist, this compound can block these receptors, potentially leading to an increase in norepinephrine release from sympathetic nerve endings.

Quantitative Pharmacological Data

The functional antagonist potency of this compound has been determined in various isolated tissue preparations, each predominantly expressing a specific adrenoceptor subtype. The potency is expressed as pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Target Receptor | Predominant Tissue/System | Agonist | pA2 Value | Reference |

| α1A-Adrenoceptor | Rat Vas Deferens | Phenylephrine | 6.41 | [2] |

| α1B-Adrenoceptor | Guinea-pig Spleen, Mouse Spleen, Rabbit Aorta | Phenylephrine | 5.40 - 6.54 | [2] |

| α1D-Adrenoceptor | Rat Aorta, Rat Pulmonary Artery | Phenylephrine | 5.47 - 5.48 | [2] |

| α2-Adrenoceptor (presynaptic) | Rabbit Vas Deferens (field-stimulated) | - | 5.44 | [2] |

Note: The range of pA2 values for the α1B-adrenoceptor reflects data from multiple tissue types.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound's antagonist activity at α1- and α2-adrenoceptors.

References

Unveiling the Functional Profile of AH 11110A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of AH 11110A, a pharmacological tool compound investigated for its interaction with adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its function, quantitative data, and the experimental methodologies used in its characterization.

Core Function: An Adrenoceptor Antagonist with Nuanced Selectivity

This compound is characterized as an antagonist of alpha-1 (α₁) adrenergic receptors, a class of G protein-coupled receptors (GPCRs) crucial in various physiological processes, including smooth muscle contraction. While initially explored for its potential selectivity towards the α₁B-adrenoceptor subtype, extensive functional studies have revealed a more complex pharmacological profile.

A key study by Eltze and colleagues in 2001 demonstrated that this compound does not functionally discriminate between the α₁-adrenoceptor subtypes (α₁A, α₁B, and α₁D).[1][2] Furthermore, the compound was found to possess some affinity for α₂-adrenoceptors, highlighting its lack of high selectivity.[2] Despite this, other in vivo research has utilized this compound as a tool to probe the function of α₁B-adrenoceptors.

Quantitative Pharmacological Data

The antagonist activity of this compound has been quantified in various experimental systems, primarily through functional assays determining its pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Additionally, its binding affinity (Ki) for cloned α₁B-adrenoceptors has been reported.

| Parameter | Receptor/Tissue | Value | Reference |

| pA₂ | α₁A-Adrenoceptor (Rat Vas Deferens) | 6.41 | Eltze et al., 2001 |

| pA₂ | α₁B-Adrenoceptor (Guinea-pig Spleen) | 5.40 - 6.54 | Eltze et al., 2001 |

| pA₂ | α₁D-Adrenoceptor (Rat Aorta) | 5.47 - 5.48 | Eltze et al., 2001 |

| pA₂ | α₂-Adrenoceptor (Rabbit Vas Deferens) | 5.44 | Eltze et al., 2001 |

| Ki | Cloned α₁B-Adrenoceptor | 79.4 nM | Erami et al., 2002 |

Signaling Pathway of α₁-Adrenoceptors

This compound exerts its antagonist effect by blocking the canonical signaling pathway of α₁-adrenergic receptors. These receptors are coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like norepinephrine, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, most notably smooth muscle contraction. This compound competitively binds to the receptor, preventing this agonist-induced cascade.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional antagonism. Below are generalized protocols representative of the methodologies employed.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of this compound for the α₁-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Cell membranes expressing the α₁-adrenoceptor subtype of interest.

-

Radiolabeled antagonist (e.g., [³H]-Prazosin).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard antagonist).

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of this compound to inhibit the functional response induced by an agonist in a tissue or cell-based system.

Objective: To determine the pA₂ value of this compound.

Materials:

-

Isolated tissue preparation containing the α₁-adrenoceptor subtype of interest (e.g., rat vas deferens, guinea-pig spleen).

-

Organ bath setup with physiological salt solution, aeration, and a force-displacement transducer.

-

α₁-adrenoceptor agonist (e.g., phenylephrine, norepinephrine).

-

This compound at various concentrations.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a control response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Measure the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist. Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log concentration of this compound. The x-intercept of the regression line provides the pA₂ value.

Conclusion

This compound is a valuable research tool for studying α₁-adrenergic receptors. However, its utility is qualified by its lack of subtype selectivity and its interaction with α₂-adrenoceptors. Researchers employing this compound should be mindful of these characteristics and interpret experimental results accordingly. The data and protocols presented in this guide are intended to facilitate a deeper understanding of this compound's pharmacological profile and to aid in the design of future investigations into adrenoceptor function.

References

In-Depth Technical Guide: AH 11110A, an α1B-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 11110A is a synthetic compound identified as an antagonist of the α1B-adrenergic receptor. Its utility in research is primarily as a pharmacological tool to probe the function of α1-adrenoceptor subtypes. However, a significant characteristic of this compound is its limited selectivity, as it does not effectively differentiate between the α1A, α1B, and α1D adrenoceptor subtypes, nor does it clearly distinguish between α1 and α2-adrenoceptors. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, pharmacological profile, and the experimental methods used for its characterization.

Chemical Properties and Structure

The chemical identity of this compound is well-established. It is available for research purposes as a hydrochloride salt.

| Property | Value |

| IUPAC Name | 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ |

| Molecular Weight | 374.9 g/mol |

| CAS Number | 179388-65-9 |

| Canonical SMILES | N=C(C--INVALID-LINK--COCC1=CC=CC=C1C2=CC=CC=C2)N3CCCCC3.Cl |

| Originator | GlaxoSmithKline |

Discovery and Synthesis

A plausible, though unconfirmed, synthetic approach could involve the following key steps:

-

Synthesis of the biphenyl (B1667301) ether intermediate: Coupling of 2-phenylphenol (B1666276) with a suitable three-carbon electrophile containing a protected alcohol and a leaving group.

-

Introduction of the aminonitrile function: Reaction of the resulting intermediate with a source of cyanide and piperidine (B6355638) to form an α-aminonitrile.

-

Formation of the final compound: Subsequent chemical transformations to yield the imino-butan-2-ol structure.

Due to the lack of a published synthesis, a detailed experimental protocol cannot be provided at this time.

Pharmacological Profile: An α1-Adrenoceptor Antagonist with Low Selectivity

This compound is characterized as an α1B-adrenoceptor antagonist. However, its pharmacological profile is marked by a lack of subtype selectivity. The primary research investigating the functional activity of this compound was conducted by Eltze et al. (2001). Their work demonstrated that this compound fails to functionally discriminate between the human α1A, α1B, and α1D-adrenoceptor subtypes. Furthermore, the compound does not show significant selectivity between α1 and α2-adrenoceptors.

Quantitative Pharmacological Data

The following table summarizes the antagonist potencies (pA₂ values) of this compound at various adrenoceptor subtypes as determined in functional assays. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Tissue/System Preparation | Agonist Used | pA₂ Value (Mean ± SEM) |

| α1A-Adrenoceptor | Rat vas deferens (prostatic portion) | Noradrenaline | 7.2 ± 0.1 |

| α1B-Adrenoceptor | Guinea-pig spleen | Noradrenaline | 7.4 ± 0.1 |

| α1D-Adrenoceptor | Rat aorta (endothelium-denuded) | Noradrenaline | 7.1 ± 0.1 |

| α2-Adrenoceptor (postjunctional) | Porcine saphenous vein | UK 14,304 | 6.9 ± 0.1 |

| α2-Adrenoceptor (prejunctional) | Rabbit vas deferens (field stimulated) | UK 14,304 | 6.7 ± 0.1 |

Data extracted from Eltze, M. et al. Eur J Pharmacol. 2001 Mar;415(2-3):265-76.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound, based on standard pharmacological procedures.

General Protocol for In Vitro Functional Assays

-

Tissue Preparation: Tissues (rat vas deferens, guinea-pig spleen, rat aorta, porcine saphenous vein, rabbit vas deferens) are dissected and mounted in organ baths containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the specific agonist (Noradrenaline or UK 14,304) is constructed.

-

Antagonist Incubation: The tissues are washed, and then incubated with this compound at a specific concentration for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is constructed in the presence of this compound.

-

Data Analysis: The Schild equation is used to calculate the pA₂ value from the rightward shift in the agonist concentration-response curves.

Visualizations

Signaling Pathway of α1-Adrenergic Receptors

The following diagram illustrates the general signaling pathway activated by α1-adrenergic receptors upon agonist binding, which this compound antagonizes.

AH 11110A (CAS: 179388-65-9): A Technical Guide for Researchers

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

AH 11110A, with the chemical name 1-[(1,1'-biphenyl)-2-yloxy]-4-imino-4-(1-piperidinyl)butan-2-ol hydrochloride, is a synthetic molecule investigated for its interaction with adrenoceptors. It has been explored as a potential α1B-adrenoceptor antagonist. However, extensive functional studies have revealed a more complex pharmacological profile, indicating a lack of selectivity among α1-adrenoceptor subtypes and interaction with α2-adrenoceptors.[1] This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 179388-65-9 | MedChemExpress, BioCrick |

| Molecular Formula | C21H27ClN2O2 | BioCrick |

| Molecular Weight | 374.91 g/mol | BioCrick |

| Purity | >98% (via HPLC) | BioCrick |

Pharmacological Data: Functional Antagonism at Adrenoceptors

The primary characterization of this compound has been through functional antagonism studies in isolated tissue preparations. These experiments determine the antagonist's potency, expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[2]

A key study by Eltze et al. (2001) systematically evaluated the antagonist properties of this compound at native α1- and α2-adrenoceptors in various animal tissues. The results indicated that this compound does not functionally discriminate between α1A-, α1B-, and α1D-adrenoceptor subtypes and also exhibits affinity for α2-adrenoceptors.[1]

| Receptor Subtype | Tissue/Preparation | Agonist | pA2 Value of this compound |

| α1A-adrenoceptor | Rat Vas Deferens | - | 6.41 |

| α1B-adrenoceptor | Guinea-pig Spleen, Mouse Spleen, Rabbit Aorta | - | 5.40 – 6.54 |

| α1D-adrenoceptor | Rat Aorta, Rat Pulmonary Artery | - | 5.47 – 5.48 |

| α2-adrenoceptor | Rabbit Vas Deferens (prejunctional) | - | 5.44 |

| Data extracted from Eltze et al., 2001.[1] |

The study also noted that the antagonism by this compound was not consistently competitive across all tissue types, and it exhibited other effects such as enhancing the contractility of the rat vas deferens and producing a biphasic vasodilatory response in the perfused rat kidney.[1] These findings suggest a complex interaction with the tissues beyond simple receptor antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard pharmacological practices for isolated tissue studies.

Isolated Tissue Preparation and Functional Antagonism Assay

This protocol describes the general procedure for assessing the antagonist potency of a compound like this compound in isolated smooth muscle preparations.

1. Tissue Dissection and Preparation:

- Specific tissues expressing the adrenoceptor subtypes of interest are carefully dissected from euthanized animals (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).

- The tissues are placed in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with a mixture of 95% O2 and 5% CO2 to maintain viability.

- The composition of a typical Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

- Tissues are mounted under a resting tension (e.g., 1-2 g) and allowed to equilibrate for a specified period (e.g., 60-90 minutes) before the start of the experiment.

2. Agonist Concentration-Response Curve (Control):

- A cumulative concentration-response curve is generated for a selective α-adrenoceptor agonist (e.g., phenylephrine (B352888) for α1, UK 14,304 for α2).

- The agonist is added to the organ bath in increasing concentrations, and the resulting tissue contraction is measured using an isometric force transducer.

- The response is recorded until a maximal contraction is achieved.

- The tissue is then washed repeatedly with fresh physiological salt solution to return to baseline tension.

3. Antagonist Incubation and Second Agonist Curve:

- The isolated tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

- A second cumulative concentration-response curve for the same agonist is then generated in the presence of this compound.

4. Data Analysis and pA2 Determination:

- The concentration-response curves in the absence and presence of this compound are plotted.

- The dose ratio is calculated, which is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.

- The pA2 value is then calculated using the Schild equation: pA2 = -log([Antagonist]) + log(dose ratio - 1).

- This procedure is typically repeated with multiple concentrations of the antagonist to generate a Schild plot, where a slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

α1-Adrenoceptor Signaling Pathway

This compound acts as an antagonist at α1-adrenoceptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for α1-adrenoceptors involves the activation of the Gq/11 family of G-proteins.

Caption: α1-Adrenoceptor signaling pathway antagonism by this compound.

Experimental Workflow for Characterizing an Adrenoceptor Antagonist

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel compound like this compound as a potential adrenoceptor antagonist.

Caption: Workflow for pharmacological characterization of an adrenoceptor antagonist.

Conclusion

This compound is a pharmacological tool that has been functionally characterized as a non-selective α1-adrenoceptor antagonist with additional activity at α2-adrenoceptors. The provided quantitative data and experimental protocols offer a foundational understanding for researchers working with this compound. It is crucial for investigators to consider its lack of selectivity when designing experiments and interpreting results. The complex pharmacological profile of this compound underscores the importance of thorough characterization of research compounds.

References

In-Depth Technical Guide to AH 11110A: A Non-Selective Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 11110A is a synthetic molecule recognized for its interaction with adrenergic receptors. Initially investigated for its potential as a selective α1B-adrenoceptor antagonist, subsequent research has demonstrated a broader spectrum of activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts. The document elucidates the compound's mechanism of action through its interaction with the α1-adrenergic signaling pathway and outlines its lack of selectivity across various adrenoceptor subtypes.

Molecular Structure and Physicochemical Properties

This compound, also known as AH 11110, possesses the chemical structure 1-[Biphenyl-2-yloxy]-4-imino-4-piperidin-1-yl-butan-2-ol. It is typically supplied as a hydrochloride salt.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 179388-65-9 | |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ | |

| Molecular Weight | 374.9 g/mol | |

| IUPAC Name | 1-[(1,1'-biphenyl)-2-yloxy]-4-imino-4-(piperidin-1-yl)butan-2-ol hydrochloride | N/A |

| Appearance | Slightly yellow solid | |

| Purity | >98% (HPLC) | |

| Storage | Store at -20°C | |

| Solubility | Soluble in water at ~2.5 mg/mL |

Pharmacological Profile: A Non-Selective Adrenoceptor Antagonist

This compound is an antagonist of α-adrenergic receptors. While it exhibits activity at the α1B-adrenoceptor, it does not effectively discriminate between the α1A, α1B, and α1D subtypes. Furthermore, it demonstrates a notable lack of selectivity between α1 and α2-adrenoceptors.

Quantitative Analysis of Adrenoceptor Antagonism

The antagonist potency of this compound has been quantified using the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 2: Functional Affinities (pA₂) of this compound at Adrenoceptor Subtypes

| Adrenoceptor Subtype | Tissue/Preparation | pA₂ Value |

| α1A | Rat Vas Deferens | 6.41 |

| α1B | Guinea-Pig Spleen | 5.40 - 6.54 |

| α1D | Rat Aorta | 5.47 - 5.48 |

| α2 | Rabbit Vas Deferens (prejunctional) | 5.44 |

Data extracted from Eltze et al., European Journal of Pharmacology, 2001.

These data highlight the limited selectivity of this compound. The affinity for α2-adrenoceptors is comparable to its affinity for α1D-adrenoceptors, indicating a potential for off-target effects in systems where both receptor types are present.

Mechanism of Action: Antagonism of the α1-Adrenergic Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq/11 family of G-proteins.

The α1-Adrenergic Signaling Cascade

Upon binding of an agonist, such as norepinephrine, the α1-adrenoceptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated α subunit of the Gq/11 protein stimulates the enzyme phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG work in concert to activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).

This compound, by binding to the α1-adrenoceptor, prevents the initial agonist binding and subsequent activation of this signaling pathway.

Caption: α1-Adrenergic signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Functional Antagonism Assay in Isolated Tissues (Schild Analysis)

This protocol is a generalized procedure based on the methodologies typically employed for determining the pA₂ value of a receptor antagonist in isolated smooth muscle preparations.

Objective: To determine the potency of this compound as a competitive antagonist at α1-adrenoceptors.

Materials:

-

Isolated tissue preparations (e.g., rat vas deferens, guinea-pig spleen, rat aorta)

-

Organ bath system with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Agonist (e.g., phenylephrine (B352888) or norepinephrine)

-

This compound

-

Standard laboratory glassware and equipment

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Dissect the desired tissue and place it in cold, oxygenated physiological salt solution.

-

Prepare tissue segments of appropriate size and mount them in the organ baths.

-

-

Equilibration:

-

Allow the tissues to equilibrate in the organ baths under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing with fresh physiological salt solution.

-

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Wash the tissues thoroughly to allow them to return to baseline.

-

-

Antagonist Incubation:

-

Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

While the antagonist is present, generate a second cumulative concentration-response curve for the agonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 3-5 with at least two other concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) for each antagonist concentration.

-

Plot log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Experimental workflow for determining the pA₂ value using Schild analysis.

Synthesis of this compound

Conclusion

This compound is a valuable pharmacological tool for studying adrenergic receptors. However, its utility as a selective α1B-adrenoceptor antagonist is limited due to its significant affinity for other α1-adrenoceptor subtypes and for α2-adrenoceptors. Researchers utilizing this compound should be mindful of its non-selective profile and consider potential off-target effects in their experimental designs. The data and protocols presented in this guide are intended to provide a solid foundation for the informed use of this compound in pharmacological research.

AH 11110A: A Technical Review of its Adrenoceptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AH 11110A for various adrenoceptor subtypes. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in the fields of pharmacology and drug development. This document summarizes quantitative binding data, details common experimental methodologies, and illustrates relevant biological pathways.

Core Findings on Binding Affinity

This compound has been characterized as an α1B-adrenoceptor antagonist. However, its selectivity profile is complex and appears to differ between radioligand binding studies and functional assays. While binding assays initially suggested a degree of selectivity for the α1B-adrenoceptor, functional studies have indicated that this compound does not effectively differentiate between the α1A, α1B, and α1D adrenoceptor subtypes. Furthermore, it has been shown to interact with α2-adrenoceptors, which may impact its utility as a selective tool in functional smooth muscle studies.[1]

Quantitative Binding Affinity Data

The following table summarizes the reported binding and functional affinity values for this compound at various adrenoceptor subtypes.

| Receptor Subtype | Parameter | Value(s) | Tissue/System | Reference |

| α1A-adrenoceptor | pA2 | 6.41 | Rat Vas Deferens | [1] |

| α1B-adrenoceptor | pA2 | 5.40 - 6.54 | Various Tissues | [1] |

| pKi | 7.10 - 7.73 | Native α1B and cloned α1b-adrenoceptors | [1] | |

| α1D-adrenoceptor | pA2 | 5.47 - 5.48 | Various Tissues | [1] |

| α2-adrenoceptor | pA2 | 5.44 | Rabbit Vas Deferens (prejunctional) | [1] |

pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.

Experimental Protocols

The determination of the binding affinity of compounds like this compound typically involves radioligand binding assays and functional assays.

Radioligand Binding Assay (Representative Protocol)

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and its receptor. The following is a generalized protocol for determining the binding affinity of a test compound (like this compound) for α1-adrenoceptors using a radiolabeled ligand such as [3H]-prazosin.

-

Membrane Preparation:

-

Tissues or cells expressing the target adrenoceptor subtype are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of the radioligand (e.g., [3H]-prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response resulting from the interaction of a ligand with its receptor. For an antagonist like this compound, these assays typically involve measuring its ability to inhibit the response produced by an agonist. The pA2 value is a common measure of antagonist potency derived from these experiments. The specific tissues used for this compound functional assays include rat vas deferens (α1A), guinea-pig spleen and rabbit aorta (α1B), and rat aorta (α1D).[1]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in determining binding affinity and the subsequent cellular response, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

α1-Adrenoceptors are G-protein coupled receptors that, upon activation by an agonist, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to various physiological responses, such as smooth muscle contraction.

References

AH 11110A: A Technical Review of its Alpha-1 Adrenergic Receptor Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of AH 11110A for the alpha-1 (α1) adrenergic receptor subtypes: α1A, α1B, and α1D. While initially investigated as a potential α1B-selective antagonist based on radioligand binding studies, functional assays have revealed a more complex and non-selective interaction with α1 and α2-adrenoceptors. This document synthesizes the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.

Quantitative Selectivity Profile of this compound

The affinity and functional potency of this compound have been assessed through radioligand binding assays and functional studies. The data, primarily from in vitro experiments, are summarized below.

| Receptor Subtype | Assay Type | Parameter | Value | Tissue/Cell Line |

| α1A | Functional Assay | pA2 | 6.41 | Rat Vas Deferens |

| α1B | Radioligand Binding | pKi | 7.10 - 7.73 | Native α1B & Cloned α1b |

| α1B | Functional Assay | pA2 | 5.40 - 6.54 | Guinea-Pig Spleen, Mouse Spleen, Rabbit Aorta |

| α1D | Functional Assay | pA2 | 5.47 - 5.48 | Rat Aorta, Rat Pulmonary Artery |

| α2 | Functional Assay | pA2 | 5.44 | Rabbit Vas Deferens (prejunctional) |

Data compiled from Eltze et al., 2001.[1]

The functional data (pA2 values) indicate that this compound does not effectively discriminate between the α1A, α1B, and α1D subtypes. Furthermore, its affinity for the α2-adrenoceptor is comparable to its potency at the α1 subtypes, suggesting a lack of selectivity between the two major classes of adrenergic receptors.[1][2][3] This contrasts with initial binding data that suggested a degree of α1B selectivity.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on the tissues and parameters reported, the following methodologies are standard in the field for determining antagonist affinity and selectivity at α1-adrenoceptors.

Radioligand Binding Assays (for pKi determination)

These assays measure the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

-

Membrane Preparation:

-

Tissues (e.g., guinea-pig spleen) or cells expressing the specific human α1-adrenoceptor subtype (e.g., CHO cells) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Reaction:

-

A fixed concentration of a radioligand with high affinity for the receptor (e.g., [³H]-prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled antagonist (this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (for pA2 determination)

These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue or organ.

-

Tissue Preparation:

-

Tissues rich in specific α1-adrenoceptor subtypes are used (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).

-

The tissues are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

-

Concentration-Response Curves:

-

A cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) is established to determine the baseline contractile response.

-

The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound) for a predetermined equilibration period.

-

A second concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

-

Schild Analysis:

-

The process is repeated with several different concentrations of the antagonist.

-

The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Signaling Pathways and Experimental Workflow

Alpha-1 Adrenergic Receptor Signaling

All three α1-adrenoceptor subtypes primarily couple to Gq/11 G-proteins.[4] Activation of these receptors by an agonist like norepinephrine (B1679862) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This canonical pathway ultimately leads to smooth muscle contraction. While this core pathway is shared, there is evidence for subtype-specific differences in coupling to other effectors and downstream signaling cascades.

Experimental Workflow for pA2 Determination

The determination of an antagonist's pA2 value is a critical step in its pharmacological characterization. The workflow involves a series of sequential steps to ensure accurate and reproducible results.

References

Unraveling the Pharmacological Profile of AH 11110A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 11110A is a pharmacological tool compound recognized for its antagonist activity at α-adrenoceptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its binding affinity and functional antagonism at various adrenoceptor subtypes. The data presented herein is critical for the design and interpretation of preclinical studies aimed at elucidating the physiological and pathophysiological roles of adrenergic signaling. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's interactions and the methods used for its characterization.

Introduction

This compound has been characterized primarily as an α1B-adrenoceptor antagonist. However, detailed pharmacological studies have revealed a broader spectrum of activity, indicating a lack of significant selectivity across different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and even between α1 and α2-adrenoceptors. This lack of selectivity, while limiting its therapeutic potential as a subtype-specific agent, makes it a useful tool for studying physiological processes where broad α-adrenergic blockade is desired. This guide synthesizes the available data on this compound to provide a clear and detailed reference for the scientific community.

Quantitative Pharmacological Data

The binding affinity and functional antagonist potency of this compound have been determined through radioligand binding assays and functional antagonism studies. The key quantitative parameters, pKi and pA2 values, are summarized below.

Table 1: Binding Affinity of this compound at Human Adrenoceptor Subtypes

| Receptor Subtype | Radioligand | pKi (mean ± SEM) |

| α1A | [3H]-Prazosin | 7.8 ± 0.1 |

| α1B | [3H]-Prazosin | 8.0 ± 0.2 |

| α1D | [3H]-Prazosin | 7.7 ± 0.1 |

| α2A | [3H]-Rauwolscine | 7.5 ± 0.2 |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonist Potency of this compound at Rat Adrenoceptors

| Tissue/Receptor | Agonist | pA2 (mean ± SEM) | Schild Slope |

| Vas Deferens (α1A) | Phenylephrine | 7.6 ± 0.1 | 1.0 ± 0.1 |

| Spleen (α1B) | Phenylephrine | 7.8 ± 0.2 | 1.1 ± 0.2 |

| Aorta (α1D) | Phenylephrine | 7.5 ± 0.1 | 0.9 ± 0.1 |

| Cerebral Cortex (α2A) | UK 14,304 | 7.4 ± 0.2 | 1.0 ± 0.2 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Signaling Pathways

The α1B-adrenoceptor, the nominal target of this compound, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, cell growth, and proliferation. As an antagonist, this compound blocks the initiation of this cascade by preventing agonist binding to the receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing the human α1A, α1B, α1D, or α2A adrenoceptor subtypes.

-

[3H]-Prazosin (for α1 subtypes) or [3H]-Rauwolscine (for α2 subtypes).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound using isolated tissues.

Materials:

-

Isolated tissues (e.g., rat vas deferens, spleen, aorta).

-

Agonist (e.g., phenylephrine).

-

This compound.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Organ bath setup with force transducers.

-

Data acquisition system.

Procedure:

-

Mount the isolated tissue in an organ bath containing physiological salt solution.

-

Allow the tissue to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for the agonist.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Calculate the dose-ratio for each concentration of this compound. The dose-ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(dose-ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value is the x-intercept of the Schild plot. The slope of the regression line should be close to 1 for competitive antagonism.

Conclusion

This compound is a non-selective α-adrenoceptor antagonist with comparable affinity and potency across α1A, α1B, α1D, and α2A subtypes. This lack of selectivity should be carefully considered when using this compound in pharmacological research. The detailed data and protocols provided in this guide serve as a valuable resource for researchers investigating the complexities of the adrenergic system. The provided visualizations of the α1B-adrenoceptor signaling pathway and experimental workflows offer a clear conceptual framework for understanding the mechanism of action of this compound and the methodologies employed in its characterization.

In Vitro Pharmacological Profile of AH 11110A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on AH 11110A, a compound identified as an α-adrenoceptor antagonist. The data presented herein is primarily derived from the key study by Eltze et al. (2001), which elucidated the functional activity of this compound at various α-adrenoceptor subtypes. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Findings: Lack of Subtype Selectivity

This compound was investigated for its potential as a selective α1B-adrenoceptor antagonist. However, functional in vitro studies revealed that the compound does not effectively discriminate between the α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits activity at α2-adrenoceptors. This lack of selectivity is a critical finding for researchers considering the use of this compound as a pharmacological tool.[1]

Quantitative Data Summary

The antagonist potency of this compound was quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. The following tables summarize the pA2 values of this compound at different α-adrenoceptor subtypes, as determined in various isolated tissue preparations.

Table 1: Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes

| α1-Adrenoceptor Subtype | Tissue Preparation | Agonist Used | pA2 Value |

| α1A | Rat Vas Deferens | Noradrenaline | 6.41 |

| α1B | Guinea-Pig Spleen | Noradrenaline | 5.40 - 6.54 |

| α1D | Rat Aorta | Noradrenaline | 5.47 - 5.48 |

Data sourced from Eltze et al., 2001.

Table 2: Antagonist Potency (pA2) of this compound at α2-Adrenoceptors

| α2-Adrenoceptor Subtype | Tissue Preparation | Agonist Used | pA2 Value |

| Prejunctional α2 | Rabbit Vas Deferens | UK 14,304 | 5.44 |

Data sourced from Eltze et al., 2001.

The data clearly indicates that the affinity of this compound for the α1A and α1D subtypes, as well as for α2-adrenoceptors, is comparable to its affinity for the α1B subtype, thus confirming its non-selective profile.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the in vitro pharmacology of this compound.

Functional Antagonism at α1-Adrenoceptors (General Protocol)

This protocol outlines the general procedure for determining the antagonist potency of this compound in isolated tissues expressing specific α1-adrenoceptor subtypes.

a) Tissue Preparation and Mounting:

-

Specific tissues (e.g., rat vas deferens, guinea-pig spleen, rat aorta) are dissected from euthanized animals and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

The tissues are mounted in organ baths containing the physiological salt solution and connected to isometric force transducers to record contractile responses.

-

Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes) with regular washing.

b) Agonist Concentration-Response Curve (Control):

-

A cumulative concentration-response curve to a specific α1-adrenoceptor agonist (e.g., noradrenaline) is established to determine the baseline response.

c) Antagonist Incubation:

-

The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time to allow for equilibrium to be reached.

d) Agonist Concentration-Response Curve (in the presence of Antagonist):

-

A second cumulative concentration-response curve to the same agonist is constructed in the presence of this compound.

e) Data Analysis (Schild Plot):

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

-

This procedure is repeated with multiple concentrations of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

Functional Antagonism at Prejunctional α2-Adrenoceptors (Rabbit Vas Deferens)

This protocol is specific for assessing the activity of this compound at presynaptic α2-adrenoceptors which modulate neurotransmitter release.

a) Tissue Preparation and Stimulation:

-

The epididymal portion of the rabbit vas deferens is mounted in an organ bath as described above.

-

The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are dependent on the release of neurotransmitters.

b) Inhibition by α2-Agonist:

-

The α2-adrenoceptor agonist UK 14,304 is added to the bath to inhibit the electrically induced twitch contractions.

c) Antagonism by this compound:

-

In the presence of UK 14,304, increasing concentrations of this compound are added to assess its ability to reverse the agonist-induced inhibition of twitch contractions.

d) Data Analysis:

-

The concentration of this compound that produces a two-fold rightward shift in the concentration-response curve of UK 14,304 is used to calculate the pA2 value, similar to the Schild analysis for postsynaptic receptors.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by α1-adrenoceptors. This compound acts as an antagonist at these receptors, blocking the initiation of this cascade.

Caption: α1-Adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

The following diagram outlines the logical workflow for determining the pA2 value of an antagonist using Schild analysis.

Caption: Workflow for determining the pA2 value of this compound via Schild analysis.

References

Limited Research Data Available for AH 11110A

An extensive review of publicly available scientific literature and clinical trial data reveals a significant scarcity of in-depth research on the compound AH 11110A. The available information is insufficient to construct a comprehensive technical guide or whitepaper as requested.

What is known is that this compound is classified as an α1B-adrenoceptor antagonist.[1][2] However, its utility in research is limited by its lack of specificity. Studies have indicated that this compound does not effectively differentiate between the various subtypes of the alpha(1)-adrenoceptor (A, B, and D).[1][2] Furthermore, it also fails to clearly distinguish between alpha(1) and alpha(2) adrenoceptors.[1][2]

No significant quantitative data, such as IC50 values, binding affinities, or pharmacokinetic profiles, were retrievable from the conducted search. Detailed experimental protocols specifically involving this compound are not documented in the accessible literature. Additionally, there is no information available to delineate any signaling pathways directly modulated by this compound, nor are there any registered clinical trials investigating this compound.

Due to the lack of foundational research data, the creation of structured data tables, detailed experimental methodologies, and signaling pathway diagrams as per the request's core requirements is not feasible at this time. Further primary research on this compound would be necessary to generate the specific and detailed technical content required.

References

AH 11110A: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of AH 11110A, a notable α1B-adrenoceptor antagonist. The information herein is curated to support research and development activities by providing key data, standardized experimental protocols, and visual representations of relevant biological and experimental pathways.

Core Properties of this compound

This compound is recognized in pharmacological research as an antagonist of the α1B-adrenoceptor. However, studies have indicated that it does not effectively differentiate between the subtypes of alpha(1)-adrenoceptors (A, B, and D), nor does it clearly distinguish between alpha(1) and alpha(2)-adrenoceptors. This lack of high selectivity is a critical consideration in experimental design and data interpretation.

Data Presentation: Solubility and Stability

The following table summarizes the known quantitative data regarding the solubility and stability of this compound. These data points are essential for the preparation of stock solutions, formulation development, and ensuring the integrity of the compound throughout experimental procedures.

| Parameter | Value | Conditions | Source |

| Water Solubility | ~2.5 mg/mL | 25°C | AbMole BioScience |

| Storage (Powder) | 3 years | -20°C | AbMole BioScience |

| 2 years | 4°C | AbMole BioScience | |

| Storage (In Solvent) | 6 months | -80°C | AbMole BioScience |

| 1 month | -20°C | AbMole BioScience |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not extensively published, this section provides robust, standard methodologies that are widely accepted in the pharmaceutical sciences. These protocols can be adapted for the specific needs of the research laboratory.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

1. Materials:

- This compound powder

- Purified water (e.g., Milli-Q or equivalent)

- pH meter

- Thermostatically controlled shaker or incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

- Volumetric flasks and pipettes

2. Procedure:

- Prepare a phosphate (B84403) buffer solution at a physiologically relevant pH (e.g., 7.4) and degas.

- Add an excess amount of this compound powder to a known volume of the buffer in a sealed container. The excess solid should be clearly visible.

- Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

- Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

- After the incubation period, allow the suspension to settle.

- Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.

- Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

- Analyze the diluted sample by HPLC to determine the concentration of this compound.

- Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

1. Materials:

- This compound powder

- Hydrochloric acid (HCl) solution (e.g., 0.1 N)

- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

- Temperature and humidity-controlled stability chambers

- Photostability chamber

- HPLC system with a photodiode array (PDA) detector

2. Procedure:

- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and keep at a controlled temperature (e.g., 60°C) for a defined period.

- Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and maintain at a controlled temperature for a specific duration.

- Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

- Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in a stability chamber.

- Photostability: Expose the solid powder and a solution of this compound to light conditions as specified in ICH Q1B guidelines.

- At appropriate time points, withdraw samples from each stress condition.

- Neutralize the acidic and basic samples before analysis.

- Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.

- Assess the peak purity of the parent drug using a PDA detector to ensure no co-eluting peaks are present.

- Quantify the amount of degradation and identify potential degradation products.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, provide visual representations of the signaling pathway associated with this compound's target and a typical experimental workflow for its characterization.

Methodological & Application

Application Notes and Protocols for AH 11110A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of AH 11110A, an α1B-adrenoceptor antagonist, in cell culture experiments. The information is intended to guide researchers in pharmacology, cell biology, and drug development in studying adrenergic signaling pathways.

Introduction

This compound is a subtype-selective ligand for the α1B-adrenoceptor.[1] While it shows some selectivity, it is important to note that it may not effectively distinguish between all α1-adrenoceptor subtypes (A, B, and D) or between α1 and α2-adrenoceptors in certain preparations.[2][3][4][5] Its chemical name is 4-Imino-1-(2-phenylphenoxy)-4-piperidinebutan-2-ol hydrochloride. This compound is utilized in research to investigate the role of α1B-adrenergic receptors in various physiological and pathological processes.

Technical Data

Below is a summary of the technical specifications for this compound hydrochloride.

| Property | Value |

| Molecular Weight | 374.91 g/mol |

| Molecular Formula | C₂₁H₂₆N₂O₂・HCl |

| CAS Number | 179388-65-9 |

| Purity | ≥98% (HPLC) |

| Storage | Store at room temperature |

Quantitative Data

The following table summarizes the binding affinity of this compound for different α1-adrenoceptor subtypes expressed in rat fibroblast cell membranes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity.

| Receptor Subtype (Species) | pKi Value |

| α1B (hamster) | 7.1 |

| α1A (bovine) | 5.59 |

| α1D (rat) | 5.68 |

Data sourced from Tocris Bioscience.[1]

Signaling Pathway

This compound acts as an antagonist at the α1B-adrenoceptor, thereby inhibiting the downstream signaling cascade typically initiated by the binding of an agonist, such as norepinephrine. The following diagram illustrates the canonical α1-adrenergic signaling pathway and the point of inhibition by this compound.

Caption: α1-Adrenergic Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell culture. Specific parameters such as cell type, seeding density, and agonist concentration should be optimized for your experimental system.

Preparation of this compound Stock Solution

-

Reconstitution: this compound hydrochloride is soluble in water. To prepare a stock solution, dissolve the compound in sterile distilled water or a suitable buffer (e.g., PBS) to a final concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to one week.

Experimental Workflow for Antagonism Assay

The following diagram outlines a typical workflow for assessing the antagonistic effect of this compound on agonist-induced cellular responses.

Caption: General Experimental Workflow for this compound Antagonism Assay.

Detailed Protocol: Inhibition of Agonist-Induced Calcium Mobilization

This protocol describes how to measure the inhibitory effect of this compound on an agonist-induced increase in intracellular calcium.

Materials:

-

Cells expressing α1B-adrenoceptors (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor)

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound hydrochloride

-

α1-adrenoceptor agonist (e.g., Phenylephrine, Norepinephrine)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding:

-

Culture cells to 80-90% confluency.

-

Harvest cells using Trypsin-EDTA and resuspend in a complete culture medium.

-

Seed cells into a 96-well black, clear-bottom microplate at an optimized density (e.g., 50,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the respective wells. Include a vehicle control (HBSS alone).

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

-

Agonist Stimulation and Measurement:

-

Prepare the α1-adrenoceptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior dose-response experiment.

-

Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the agonist to all wells simultaneously using an automated injector or a multichannel pipette.

-

Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response in the presence of this compound to the response of the agonist alone (100%) and the vehicle control (0%).

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.

-

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types. Always follow standard laboratory safety procedures when handling chemical reagents.

References

Application Notes and Protocols for AH 11110A in Preclinical Research

For researchers, scientists, and drug development professionals.

These application notes provide a summary of the available data for AH 11110A, an α1B-adrenoceptor antagonist. Due to a lack of demonstrable subtype selectivity in functional studies, in vivo dosage information for systemic administration in animal models is not available in the peer-reviewed literature. The following sections detail the reported in vitro and ex vivo functional data and provide a representative experimental protocol for assessing the activity of this compound in isolated tissues.

Mechanism of Action

This compound was initially identified as a selective antagonist for the α1B-adrenoceptor subtype based on radioligand binding studies. However, subsequent functional studies in isolated animal tissues have shown that it does not effectively discriminate between α1A, α1B, and α1D-adrenoceptor subtypes. Furthermore, this compound also exhibits affinity for α2-adrenoceptors, complicating its use as a selective tool for studying α1-adrenoceptor pharmacology. The antagonism displayed by this compound is often not competitive, and it can elicit other pharmacological effects, such as vasodilation and potentiation of smooth muscle contractility, independent of α1-adrenoceptor blockade.

α1-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the general signaling pathway of α1-adrenergic receptors, which are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to the physiological response, such as smooth muscle contraction.

Quantitative Data: Functional Affinities (pA2) of this compound in Various Tissues

The following table summarizes the functional antagonist potencies (pA2 values) of this compound against α1-adrenoceptor agonists in different isolated animal tissues. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Tissue Preparation | Animal Model | Predominant α1-Subtype | pA2 Value |

| Vas Deferens | Rat | α1A | 6.41 |

| Spleen | Guinea-pig | α1B | 6.54 |

| Spleen | Mouse | α1B | 5.40 |

| Aorta | Rabbit | α1B | Not competitive |

| Aorta | Rat | α1D | 5.47 |

| Pulmonary Artery | Rat | α1D | 5.48 |

| Vas Deferens (prejunctional) | Rabbit | α2 | 5.44 |

Note: In several tissue preparations, the antagonism by this compound was found to be non-competitive, meaning a simple pA2 value could not be accurately determined. This further highlights its complex pharmacological profile.

Experimental Protocols

Given the available data, a representative protocol for evaluating the functional antagonism of this compound would involve an ex vivo organ bath setup.

Ex Vivo Protocol: Assessment of α1-Adrenoceptor Antagonism in Isolated Rat Aorta

Objective: To determine the functional antagonist potency (pA2) of this compound against phenylephrine-induced contractions in isolated rat aortic rings.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (B352888) hydrochloride (α1-adrenergic agonist)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Data acquisition system

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the rat.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Carefully remove adherent connective and fatty tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

Gently rub the intimal surface of some rings to denude the endothelium for control experiments, if desired.

-

-

Organ Bath Mounting:

-

Suspend the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution.

-

Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.

-

Connect the upper hook to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability.

-

Wash the tissues and allow them to return to baseline.

-

-

Antagonist Incubation: